molecular formula C18H21N5O B2689955 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine CAS No. 1251546-27-6

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine

Cat. No.: B2689955
CAS No.: 1251546-27-6
M. Wt: 323.4
InChI Key: PLGRBFPDOAHGLH-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a pyrimidine core, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Coupling of the pyrazole and pyrimidine rings: The final step involves the coupling of the pyrazole ring with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.

    Biology: In biological research, this compound can be used as a probe to study various biochemical pathways and molecular interactions. It can also serve as a tool for investigating the mechanisms of action of other compounds.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers, coatings, and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

    Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity, or modulating its function. The molecular targets and pathways involved can vary, but they often include key proteins and signaling pathways that are critical for disease progression or cellular function.

Comparison with Similar Compounds

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine: This compound lacks the ethoxybenzyl group, which may affect its chemical reactivity and biological activity.

    N-(2-ethoxybenzyl)pyrimidin-2-amine: This compound lacks the pyrazole ring, which may influence its overall properties and applications.

    4-(1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine: This compound lacks the methyl groups on the pyrazole ring, which can impact its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-[(2-ethoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-4-24-16-8-6-5-7-15(16)12-20-18-19-10-9-17(21-18)23-14(3)11-13(2)22-23/h5-11H,4,12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGRBFPDOAHGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=CC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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